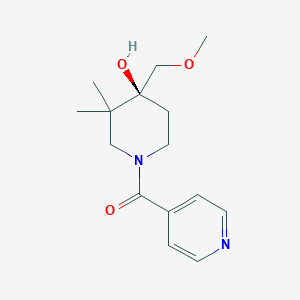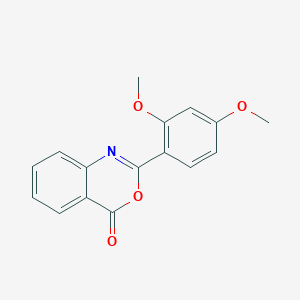![molecular formula C13H15F3N2O B5691496 4-[4-(trifluoromethyl)benzyl]-1-piperazinecarbaldehyde](/img/structure/B5691496.png)
4-[4-(trifluoromethyl)benzyl]-1-piperazinecarbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[4-(trifluoromethyl)benzyl]-1-piperazinecarbaldehyde, also known as TFP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. TFP is a piperazine derivative that contains a trifluoromethyl group and an aldehyde functional group. This compound has been studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science.
作用機序
The mechanism of action of 4-[4-(trifluoromethyl)benzyl]-1-piperazinecarbaldehyde is not fully understood, but it is believed to act on the GABAergic system in the brain. This compound has been shown to enhance the activity of GABA receptors, which are responsible for inhibiting the transmission of nerve impulses in the brain. This results in a decrease in neuronal excitability and an overall calming effect.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been found to increase the levels of GABA in the brain, which is responsible for its anxiolytic and anticonvulsant effects. This compound has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
実験室実験の利点と制限
One of the main advantages of 4-[4-(trifluoromethyl)benzyl]-1-piperazinecarbaldehyde is its ease of synthesis, which makes it readily available for research purposes. This compound has also been shown to have a high degree of selectivity for certain GABA receptor subtypes, which makes it a useful tool for studying the GABAergic system. However, one limitation of this compound is its relatively low potency, which may limit its usefulness in certain applications.
将来の方向性
There are several future directions for research on 4-[4-(trifluoromethyl)benzyl]-1-piperazinecarbaldehyde. One area of interest is the development of more potent analogs of this compound that can be used as therapeutic agents for the treatment of neurological disorders. Another area of interest is the development of this compound-based materials for use in various applications, such as sensors and drug delivery systems. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
合成法
The synthesis of 4-[4-(trifluoromethyl)benzyl]-1-piperazinecarbaldehyde involves the reaction of 4-(trifluoromethyl)benzylamine with paraformaldehyde in the presence of a reducing agent. The reaction proceeds through a condensation reaction, followed by reduction of the imine intermediate to form the aldehyde product. The synthesis of this compound is a relatively simple and straightforward process, making it an attractive compound for research purposes.
科学的研究の応用
4-[4-(trifluoromethyl)benzyl]-1-piperazinecarbaldehyde has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been found to exhibit a wide range of biological activities, including anticonvulsant, antidepressant, and anxiolytic effects. This compound has also been shown to have potential as a therapeutic agent for the treatment of various neurological disorders, such as epilepsy and anxiety.
特性
IUPAC Name |
4-[[4-(trifluoromethyl)phenyl]methyl]piperazine-1-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3N2O/c14-13(15,16)12-3-1-11(2-4-12)9-17-5-7-18(10-19)8-6-17/h1-4,10H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZBCQDVFPZTSRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)C(F)(F)F)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2,4-dichlorophenoxy)-N-{[2-(dimethylamino)-1,3-thiazol-4-yl]methyl}acetamide](/img/structure/B5691413.png)
![6-ethyl-5-methyl-N~4~-[4-(piperidin-1-ylcarbonyl)benzyl]pyrimidine-2,4-diamine](/img/structure/B5691419.png)
![5-(2,3-difluoro-6-methoxybenzoyl)-2-phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5691421.png)
![2-chloro-4-(2-{4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}-2-oxoethyl)phenol](/img/structure/B5691433.png)
![2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5691449.png)
![N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-methyl-N~1~-(5-methyl-3-isoxazolyl)glycinamide](/img/structure/B5691451.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-9H-purin-6-amine](/img/structure/B5691460.png)
![1-(cyclopentylcarbonyl)-N-[2-(4-fluorophenyl)-2-hydroxyethyl]-4-piperidinecarboxamide](/img/structure/B5691474.png)
![N-(2-{[6-(methoxymethyl)pyrimidin-4-yl]amino}ethyl)methanesulfonamide](/img/structure/B5691479.png)

![N-cyclopropyl-3-[5-(4,5,6,7-tetrahydro-2,1-benzisoxazol-3-ylcarbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl]propanamide](/img/structure/B5691491.png)
![7-isopropyl-5-(4-thiomorpholinylcarbonyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5691498.png)
![{1-[6-(1-pyrrolidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-4-piperidinyl}(2-thienyl)methanol](/img/structure/B5691503.png)
